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Copper(2+) iron(2+) hydroxide (1/1/4)

Cat. No.: B14287698
CAS No.: 116845-61-5
M. Wt: 187.42 g/mol
InChI Key: QQCPOMLEZBZOHN-UHFFFAOYSA-J
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Description

Contextualization within Mixed Metal Hydroxides and Hydroxide-Derived Materials

Copper(2+) iron(2+) hydroxide (B78521) (1/1/4) is a member of the class of materials known as mixed metal hydroxides. These materials are characterized by the presence of two or more different metal cations within a hydroxide crystal lattice. A significant subgroup of these materials is the layered double hydroxides (LDHs), which consist of positively charged brucite-like layers of mixed metal hydroxides, with charge-balancing anions and water molecules located in the interlayer region. scispace.com

The synthesis of copper-iron hydroxide systems often serves as a precursor step for creating mixed metal oxides. mdpi.comresearchgate.net A common method for preparing these materials is co-precipitation, where soluble salts of the constituent metals (e.g., nitrates or chlorides) are mixed in a desired ratio and then precipitated by adding an alkaline reagent, such as sodium hydroxide (NaOH), to control the pH. scispace.commdpi.comacs.org The resulting precipitate is the mixed metal hydroxide. This hydroxide can then be subjected to heat treatment (calcination) to dehydrate it and form a mixed metal oxide, often with a spinel structure like CuFe₂O₄. mdpi.comresearchgate.net

The interaction between copper and iron ions in these mixed-metal systems can lead to synergistic effects and enhanced reactivity compared to the individual metal oxides. nih.gov Research has shown that the presence of iron(III) oxide can increase the reducibility of copper(II) oxide in mixed oxide systems, implying a direct interaction between the iron and copper ions. nih.gov

Table 2: Common Synthesis Methods for Copper-Iron Hydroxides and Derived Oxides

Method Description Key Parameters Resulting Material
Co-precipitation Metal salts are dissolved and precipitated by adding a base. mdpi.comacs.org pH, Temperature, Aging time Mixed metal hydroxide or Layered Double Hydroxide (LDH)
Hydrothermal Method Synthesis is carried out in an aqueous solution under high temperature and pressure. nih.gov Temperature, Pressure, Precursors Crystalline mixed metal hydroxides or oxides

| Calcination | The synthesized hydroxide is heated to high temperatures. acs.org | Temperature, Atmosphere | Mixed metal oxide |

Historical Development of Research on Copper-Iron Hydroxide Architectures

The scientific investigation of materials containing both copper and iron has deep roots in the history of metallurgy. The relationship between copper and iron compounds dates back to early smelting processes. Iron oxides were necessary as a flux to separate melted copper from its associated minerals during smelting. britannica.com The Iron Age is believed to have begun around 1200 BCE in Anatolia, following the realization that the new metal (iron) found in copper smelts could be produced intentionally from the ore added as a flux. britannica.com Early metallurgists would have unknowingly encountered mixed copper-iron oxides and other compounds as byproducts of these high-temperature processes.

The formal study of distinct copper-iron hydroxide compounds is a more recent development, emerging with advancements in analytical chemistry and materials science. In the 20th and 21st centuries, research shifted from observing these materials as incidental products of smelting or corrosion to their deliberate synthesis for specific applications.

A significant area of modern research has been the synthesis of bimetallic copper-iron nanoparticles and layered double hydroxides. scispace.comacs.org These advanced materials are investigated for a wide range of applications, including catalysis. mdpi.comresearchgate.net For instance, mixed oxides synthesized from copper and iron salt precursors have been studied for their catalytic activity. researchgate.net The development of sophisticated characterization techniques has allowed scientists to understand the structure and properties of these materials at the nanoscale, revealing the unique synergistic effects that arise from combining copper and iron at an atomic level. acs.orgnih.gov Patents for specific preparation methods of copper-iron layered double hydroxides highlight the ongoing innovation in creating these structured materials for targeted technological uses. scispace.com

Table 3: Timeline of Key Developments in Copper-Iron Materials

Era Development Significance
~3000 BCE onwards Use of iron oxides as flux in copper smelting. britannica.com First systematic, albeit unintentional, combination of copper and iron compounds at high temperatures.
~1200 BCE Beginning of the Iron Age. britannica.com Development of technologies to specifically produce iron, often from knowledge gained during copper smelting.
20th Century Advancements in Analytical Chemistry Enabled the identification and characterization of specific mixed-metal compounds, including hydroxides.

| Late 20th - 21st Century | Rise of Materials Science and Nanotechnology | Deliberate synthesis of structured copper-iron hydroxides, oxides, and nanoparticles for applications in catalysis and other fields. scispace.commdpi.comacs.org |


Structure

2D Structure

Chemical Structure Depiction
molecular formula CuFeH4O4 B14287698 Copper(2+) iron(2+) hydroxide (1/1/4) CAS No. 116845-61-5

Properties

CAS No.

116845-61-5

Molecular Formula

CuFeH4O4

Molecular Weight

187.42 g/mol

IUPAC Name

copper;iron(2+);tetrahydroxide

InChI

InChI=1S/Cu.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4

InChI Key

QQCPOMLEZBZOHN-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Fe+2].[Cu+2]

Origin of Product

United States

Advanced Structural and Morphological Characterization of Copper 2+ Iron 2+ Hydroxide 1/1/4

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the atomic arrangement within a crystalline material. By analyzing the patterns produced when a beam of X-rays or electrons interacts with the sample, key structural parameters can be determined.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and determining the lattice parameters of materials. For Copper(2+) iron(2+) hydroxide (B78521) (1/1/4), the XRD pattern is expected to show characteristics indicative of a layered hydroxide structure, potentially related to the layered double hydroxide (LDH) family or a substituted brucite-like structure.

The structure is often derived from that of copper hydroxide, Cu(OH)₂, which has an orthorhombic crystal system. researchgate.net The introduction of Fe(2+) ions into the Cu(OH)₂ lattice would likely result in a modification of the lattice parameters due to the difference in ionic radii between Cu²⁺ (0.73 Å) and Fe²⁺ (0.78 Å). The diffraction peaks would be expected to shift to lower 2θ angles upon the substitution of the smaller Cu²⁺ with the larger Fe²⁺, in accordance with Bragg's Law.

A typical XRD pattern for a well-crystallized Cu-Fe based layered hydroxide exhibits sharp, symmetric diffraction peaks at low 2θ values, corresponding to the (003) and (006) basal reflections, which are indicative of an ordered layered structure. researchgate.net Less intense and often asymmetric peaks appear at higher 2θ values, corresponding to non-basal reflections from the crystal lattice planes. The presence of sharp diffraction peaks indicates a high degree of crystallinity. researchgate.net

Table 1: Representative XRD Peak Positions for Copper Hydroxide and Related Compounds

Compound/Phase2θ (degrees)Corresponding PlaneJCPDS File No.
Copper Hydroxide (Cu(OH)₂)~16.5, ~23.9, ~34.1, ~38.1(020), (001), (111), (021)13-0420
Cu-Fe LDH (example)~11.6, ~23.3(003), (006)N/A

Note: The exact 2θ values for Copper(2+) iron(2+) hydroxide (1/1/4) may vary based on the precise synthesis method and degree of iron incorporation.

Electron Diffraction Techniques (e.g., Selected Area Electron Diffraction (SAED) in TEM)

Selected Area Electron Diffraction (SAED) is a powerful technique performed within a Transmission Electron Microscope (TEM) that provides crystallographic information from a localized area of the sample. wikipedia.org For a polycrystalline material like Copper(2+) iron(2+) hydroxide (1/1/4), the SAED pattern typically consists of a set of concentric rings. mdpi.com Each ring corresponds to a specific lattice plane spacing (d-spacing) in the crystal structure.

The continuous nature of the rings confirms the random orientation of the nanocrystallites within the selected area. mdpi.com If the material were a single crystal, the pattern would consist of a regular array of sharp spots. The d-spacings calculated from the diameters of the diffraction rings can be correlated with XRD data to confirm the crystalline phase. For instance, SAED analysis of related copper oxide nanoparticles shows ring patterns that can be indexed to specific crystallographic planes, such as (111) and (-311), confirming their structure. mdpi.com Diffuse features in the rings might suggest the presence of some structural imperfections or smaller crystallite sizes. mdpi.com

Spectroscopic Probing of Chemical States and Bonding

Spectroscopic techniques are employed to investigate the chemical bonding, functional groups, and oxidation states of the constituent elements within the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydroxyl and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to the vibrational modes of molecules and is particularly useful for studying hydroxide-containing materials. The FT-IR spectrum of Copper(2+) iron(2+) hydroxide (1/1/4) is dominated by features related to hydroxyl (O-H) groups and metal-oxygen (M-O) bonds.

A very broad absorption band is typically observed in the high-frequency region, around 3400-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of hydrogen-bonded hydroxyl groups within the hydroxide layers and intercalated water molecules. researchgate.netresearchgate.net A sharper, less intense peak may appear around 3570 cm⁻¹, corresponding to free or non-hydrogen-bonded O-H groups. researchgate.net A band around 1630 cm⁻¹ is assigned to the H-O-H bending vibration of interlayer or adsorbed water molecules. researchgate.net

In the low-frequency region (below 1000 cm⁻¹), the spectrum reveals information about the metal-oxygen bonds. Bands in this region are attributed to the stretching and bending vibrations of Cu-O and Fe-O bonds within the crystal lattice. For instance, peaks observed around 400-600 cm⁻¹ are characteristic of Cu-O vibrational modes. researchgate.net

Table 2: Typical FT-IR Absorption Bands for Copper Hydroxide and Related Materials

Wavenumber (cm⁻¹)Assignment
~3570Stretching of free O-H groups
~3450Stretching of hydrogen-bonded O-H groups
~1630Bending mode of interlayer H₂O
~880Cu-OH vibrations
400-600Cu-O / Fe-O lattice vibrations

Source: Data compiled from references. researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about the structure and bonding in a material. It is particularly sensitive to metal-oxygen lattice vibrations. For copper hydroxide species, a characteristic Raman peak is observed at approximately 490 cm⁻¹. acs.org This peak is a key indicator of the Cu(OH)₂ structure. In mixed metal hydroxides, additional bands related to Fe-O vibrations would also be expected. For instance, Raman bands in the 200-600 cm⁻¹ range can be attributed to metal-oxygen modes in iron oxyhydroxides. The presence of distinct peaks for both Cu-O/OH and Fe-O/OH vibrations would confirm the incorporation of iron into the hydroxide structure.

Table 3: Key Raman Peaks for Copper Hydroxide

Wavenumber (cm⁻¹)Assignment
~490Characteristic peak for Cu(OH)₂
~600May indicate presence of Cu-O stretching vibrations, potentially from oxide phases or Cu(III) species under certain conditions

Source: Data compiled from reference. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the oxidation states of the elements present in a material.

For Copper(2+) iron(2+) hydroxide (1/1/4), the XPS survey scan would confirm the presence of Cu, Fe, and O. High-resolution spectra of the Cu 2p and Fe 2p regions would provide detailed information on their oxidation states.

The Cu 2p spectrum for Cu(II) is characterized by the Cu 2p₃/₂ main peak at a binding energy of approximately 934-935 eV. A key feature confirming the Cu(II) state is the presence of strong "shake-up" satellite peaks at higher binding energies (around 940-945 eV). surfacesciencewestern.com These satellites are absent in Cu(I) and Cu(0) species, making XPS a definitive tool for identifying Cu(II). youtube.com

The Fe 2p spectrum is used to identify the oxidation state of iron. The Fe 2p₃/₂ peak for Fe(II) is typically found at a binding energy of around 709-711 eV. Fe(III) species appear at higher binding energies, typically around 711-713 eV, and are often accompanied by their own satellite peaks. researchgate.net Careful deconvolution of the Fe 2p spectrum is necessary to confirm the presence of Fe(II) and to rule out significant oxidation to Fe(III) on the material's surface.

Table 4: Typical Binding Energies (eV) from XPS for Copper and Iron Species

Element/RegionSpeciesBinding Energy (eV)Key Features
Cu 2p₃/₂Cu(II)~934-935Strong shake-up satellite peaks at +8-10 eV
Fe 2p₃/₂Fe(II)~709-711-
Fe 2p₃/₂Fe(III)~711-713Satellite peak at ~719 eV

Source: Data compiled from references. surfacesciencewestern.comyoutube.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of Copper(2+) iron(2+) hydroxide (1/1/4). The absorption of UV and visible light by this compound corresponds to the excitation of electrons from lower to higher energy levels. These electronic transitions provide valuable information about the d-orbitals of the copper and iron ions and the nature of the metal-ligand interactions within the layered double hydroxide (LDH) structure.

The UV-Vis spectrum of materials containing copper and iron typically displays broad absorption bands. These bands are generally attributed to two main types of electronic transitions: d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. ias.ac.inresearchgate.netusp.br

d-d Transitions: These transitions occur between the d-orbitals of the transition metal ions (Cu²⁺ and Fe²⁺) that are split in energy by the crystal field of the surrounding hydroxide ligands. For Cu²⁺ (a d⁹ ion) in an octahedral environment, a broad, often asymmetric absorption band is expected due to the Jahn-Teller effect. For high-spin Fe²⁺ (a d⁶ ion) in an octahedral field, spin-allowed d-d transitions are also anticipated. These transitions are typically weak in intensity.

Ligand-to-Metal Charge Transfer (LMCT): LMCT bands are usually much more intense than d-d bands and occur at higher energies (in the UV region). ias.ac.in They involve the transfer of an electron from the p-orbitals of the hydroxide ligands (OH⁻) to the partially filled d-orbitals of the Cu²⁺ and Fe²⁺ ions. The energy of these transitions is sensitive to the electronegativity of the metal ion and the nature of the ligand.

In a mixed-metal hydroxide like CuFe-LDH, the UV-Vis spectrum can be complex due to overlapping absorption bands from both metal centers. researchgate.net For instance, the spectra of iron-based trimetallic LDHs are often characterized by intense, broad, and partially overlapping Fe³⁺ ← O charge transfer absorption bands. researchgate.net The analysis of these spectra can be used to determine the optical band gap of the material, which is a critical parameter for applications in photocatalysis. The band gap is typically estimated from a Tauc plot, which relates the absorption coefficient to the photon energy.

Table 1: Typical Electronic Transitions in Copper-Iron Hydroxides

Transition TypeInvolved SpeciesTypical Spectral RegionCharacteristics
d-d TransitionCu²⁺, Fe²⁺VisibleWeak, broad bands
Ligand-to-Metal Charge Transfer (LMCT)OH⁻ → Cu²⁺/Fe²⁺UV / Near-VisibleIntense, broad bands

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environments

Mössbauer spectroscopy is a highly sensitive technique for investigating the local environment of iron nuclei, making it an indispensable tool for characterizing Copper(2+) iron(2+) hydroxide (1/1/4). This method provides precise information about the oxidation state, spin state, and coordination symmetry of the iron atoms within the material's structure. The primary parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔE_Q), and the magnetic hyperfine field (H_ef). researchgate.net

For Copper(2+) iron(2+) hydroxide (1/1/4), the iron is expected to be in the +2 oxidation state (Fe²⁺). The Mössbauer spectrum of ferrous hydroxide, Fe(OH)₂, provides a relevant reference. At 78 K, its spectrum is a quadrupole doublet with a large negative quadrupole splitting (Δ) of about -3 mm s⁻¹. researchgate.net This large splitting is characteristic of high-spin Fe²⁺ in a distorted octahedral environment, as found in the brucite-like layers of the hydroxide. The isomer shift (δ) for high-spin Fe²⁺ in an octahedral oxygen environment typically falls in the range of 1.0-1.3 mm/s (relative to α-Fe at room temperature).

The presence of Cu²⁺ ions in the hydroxide layers can introduce further distortions to the Fe²⁺ sites, which would be reflected in the quadrupole splitting parameter. Any partial oxidation of Fe²⁺ to Fe³⁺ during synthesis or upon exposure to air would be readily detectable, as Fe³⁺ exhibits significantly different Mössbauer parameters (lower isomer shifts and different quadrupole splittings). For example, room-temperature Mössbauer spectra of some Fe-containing materials show doublets with chemical shifts of 0.35-0.4 mm/s, which are indicative of Fe³⁺. researchgate.net

At very low temperatures (e.g., 4 K), magnetic ordering can occur, leading to a more complex spectrum that splits into multiple lines due to the magnetic hyperfine field. researchgate.net The analysis of such spectra can provide insights into the magnetic interactions between the iron and copper ions within the layers.

Table 2: Representative Mössbauer Parameters for Iron Hydroxides

Iron SpeciesTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Magnetic Hyperfine Field (H_ef) (kOe)
High-Spin Fe²⁺ in Fe(OH)₂78~1.2-1.3~ -3.00
High-Spin Fe³⁺ in oxyhydroxidesRoom Temp.~0.35-0.40VariableOften non-zero

Note: Isomer shift values are typically reported relative to α-Fe at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying materials containing transition metal ions like Cu²⁺ (d⁹ configuration) and Fe²⁺ (d⁶, high-spin), both of which are paramagnetic. EPR spectroscopy provides detailed information about the electronic structure, local symmetry, and magnetic interactions of these paramagnetic centers. biointerfaceresearch.comijariit.com

The EPR spectrum is characterized by the g-factor, which is a dimensionless quantity that reflects the interaction between the unpaired electron's magnetic moment and the external magnetic field. ciqtekglobal.com For a free electron, the g-value is approximately 2.0023. In a material, the g-value can deviate from this value due to spin-orbit coupling and is often anisotropic, meaning its value depends on the orientation of the molecule with respect to the magnetic field.

Copper(II) Signal: Cu²⁺ ions typically give rise to a characteristic anisotropic EPR spectrum due to the d⁹ electronic configuration. For a Cu²⁺ ion in an axially distorted environment, two g-values, g∥ and g⊥, are observed. Often, hyperfine splitting is also resolved due to the interaction of the unpaired electron with the copper nucleus (I = 3/2), which splits the signal into a quartet of lines.

Iron(II) Signal: High-spin Fe²⁺ is an EPR-active "non-Kramers" ion. Its detection by conventional EPR can be challenging due to large zero-field splitting and rapid relaxation, often requiring very low temperatures and high microwave frequencies. The spectrum, when observed, can be broad and complex.

In a mixed Cu-Fe hydroxide, the EPR spectrum can be a superposition of signals from both metal ions. Furthermore, magnetic interactions (dipolar or exchange) between the neighboring Cu²⁺ and Fe²⁺ ions can lead to significant broadening or shifting of the EPR signals. biointerfaceresearch.com For example, the presence of paramagnetic ions like Fe³⁺, Mn²⁺, and Cu²⁺ has been reported to cause a widening of the EPR signal of organic free radicals in composites. biointerfaceresearch.com Analysis of the g-values and linewidths can thus provide insights into the distribution and proximity of the paramagnetic metal centers within the hydroxide layers.

Table 3: Expected EPR Spectral Features for Cu(II) and Fe(II) Centers

Paramagnetic IonElectronic ConfigurationTypical g-valuesSpectral Features
Copper(II)d⁹Anisotropic (g∥ > g⊥ ≈ 2.0)Often shows hyperfine splitting (quartet) from Cu nucleus (I = 3/2)
Iron(II) (high-spin)d⁶Can be highly anisotropicOften broad and difficult to observe except at very low temperatures

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Architecture

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the study of Copper(2+) iron(2+) hydroxide (1/1/4), SEM provides direct images of the particle architecture, revealing details about particle size, shape, and aggregation state.

Studies on related layered double hydroxides (LDHs) and copper hydroxy salts have shown that these materials often form well-crystallized particles with a characteristic plate-like or platelet morphology. researchgate.netresearchgate.net This morphology is a direct consequence of the layered crystal structure of the material. SEM images can reveal how these individual platelets are assembled into larger agglomerates or rosettes.

The magnification capabilities of SEM allow for the examination of the surface texture of these particles. The images can show whether the platelets are smooth or rough, and how they are stacked. For example, SEM analysis of a CoCuFe-LDH composite grown on graphene showed the morphological features of the synthesized material. nih.gov The information obtained from SEM is crucial for understanding how the material might interact with its environment in various applications, as surface area and morphology can significantly influence properties like catalytic activity and adsorption capacity.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis and Particle Size Distribution

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure and nanostructural details of materials. For Copper(2+) iron(2+) hydroxide (1/1/4), TEM is essential for directly visualizing the layered nature of the nanoparticles and determining their precise size and shape distribution. frontiersin.orgresearchgate.net

TEM images can confirm the hexagonal plate-like shape typical of LDH materials. frontiersin.org By analyzing a large number of particles, a statistical distribution of particle size can be obtained, which is critical for quality control and for understanding structure-property relationships. High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes, allowing for direct measurement of the interlayer spacing (d-spacing) within the LDH structure. This provides direct evidence of the layered arrangement of the metal hydroxide sheets. The technique is also invaluable for observing the nanostructure of composites, for instance, how LDH nanoparticles are integrated with other materials. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is almost always coupled with electron microscopy (both SEM and TEM). wikipedia.org It is used to determine the elemental composition of a sample. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental makeup of the analyzed volume. nih.gov

For Copper(2+) iron(2+) hydroxide (1/1/4), EDX analysis is used to confirm the presence of copper, iron, and oxygen and to determine their relative atomic ratios. nih.govresearchgate.net This is a critical step to verify that the synthesized material has the expected stoichiometry.

Beyond simple compositional analysis, EDX can be used to create elemental maps. nih.govyoutube.com By scanning the electron beam across an area of the sample and collecting an EDX spectrum at each point, a two-dimensional map showing the spatial distribution of each element can be generated. For CuFe-LDH particles, elemental mapping would be expected to show a uniform and homogeneous distribution of copper, iron, and oxygen throughout the platelets, confirming the formation of a mixed-metal hydroxide rather than separate phases of copper hydroxide and iron hydroxide.

Surface Area and Porosity Analysis

The analysis of surface area and porosity is crucial for understanding the potential applications of Copper(2+) iron(2+) hydroxide (1/1/4), particularly in fields such as catalysis, adsorption, and energy storage. These characteristics fundamentally influence the material's interaction with its environment, dictating the number of active sites available for chemical reactions and the pathways for molecular diffusion. Techniques such as the Brunauer-Emmett-Teller (BET) method and pore size distribution analysis provide quantitative data on these critical morphological features.

Brunauer-Emmett-Teller (BET) Surface Area Measurement

The Brunauer-Emmett-Teller (BET) theory is a widely used model for determining the specific surface area of materials. libretexts.org The technique involves the physisorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperatures. iitk.ac.in By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the quantity of gas required to form a monolayer on the surface can be calculated. libretexts.org This monolayer capacity is then used to determine the total surface area of the material.

In the characterization of copper-iron layered double hydroxides (LDHs), which are structurally related to Copper(2+) iron(2+) hydroxide (1/1/4), the BET method has been employed to quantify their surface characteristics. For a pure CuFe-LDH, N2 adsorption-desorption studies have revealed specific values for its surface area. The analysis of these materials often shows a Type IV isotherm, which is characteristic of mesoporous materials—solids containing pores with diameters between 2 and 50 nanometers. researchgate.net

Table 1: BET Surface Area Data for a Copper-Iron Layered Double Hydroxide

Material SampleBET Surface Area (m²/g)
100% CuFe-LDH58
Data sourced from a study on CuCoFe-LDH nanomaterials. researchgate.net

The measured surface area of 58 m²/g for the pure CuFe-LDH indicates a significant number of available sites for surface interactions. researchgate.net This property is vital for applications where a high surface area is desirable to enhance reaction rates or adsorption capacity.

Pore Size Distribution and Volume Analysis

Beyond the total surface area, the distribution of pore sizes and the total pore volume are critical parameters that define the material's texture and accessibility. Pore size distribution analysis is often conducted using methods derived from the nitrogen adsorption isotherm data, such as the Barrett-Joyner-Halenda (BJH) method. The BJH method calculates the distribution of pore sizes based on a model of capillary condensation within the pores. researchgate.net

This analysis provides insights into the material's porosity, distinguishing between micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). For the CuFe-LDH, the BJH method has been used to calculate the pore volume and the average pore diameter, confirming its mesoporous nature as suggested by the isotherm shape. researchgate.net

Table 2: Porosity Data for a Copper-Iron Layered Double Hydroxide

Material SamplePore Volume (cm³/g)Average Pore Diameter (nm)
100% CuFe-LDH0.3221.8
Data calculated using the BJH method from the desorption branch of the N2 isotherm. researchgate.net

The data reveals a total pore volume of 0.32 cm³/g and an average pore diameter of 21.8 nm for the CuFe-LDH. researchgate.net This average diameter falls squarely within the mesoporous range, which is advantageous for facilitating the diffusion of reactants and products in catalytic processes. The combination of a relatively high surface area and a well-defined mesoporous structure underscores the material's potential for advanced applications.

Electronic Structure, Bonding, and Interfacial Phenomena in Copper 2+ Iron 2+ Hydroxide 1/1/4 Systems

Density Functional Theory (DFT) for Electronic Structure Elucidation and Defect Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and analyzing defects in layered double hydroxides. DFT calculations provide valuable insights into the distribution of electron density, the nature of chemical bonding, and the impact of structural imperfections on the material's properties.

In systems analogous to Copper(2+) iron(2+) hydroxide (B78521), DFT studies have been instrumental in understanding the electronic modifications induced by the incorporation of different metal cations into the brucite-like layers. The introduction of heteroatoms like copper and iron into a hydroxide lattice can alter the electron distribution of the host atoms, leading to the creation of new, highly active catalytic sites. mdpi.com Defect engineering, such as the introduction of vacancies, is another strategy that can be effectively modeled by DFT to understand its impact on the electronic properties and catalytic performance of LDHs. cjcatal.com For instance, the creation of metal or oxygen vacancies can modify the local electronic environment, which in turn can enhance the material's conductivity and expose more active sites. cjcatal.com

Table 1: Theoretical Insights from DFT on LDH Systems

Computational Method Key Findings Significance
Density Functional Theory (DFT) Elucidation of electron distribution and bonding nature. Predicts electronic properties and reactivity.
DFT with Dispersion Correction Describes noncovalent forces like hydrogen bonds and van der Waals interactions. acs.org Crucial for understanding structural stability and interlayer interactions. acs.org

Interlayer Interactions and Host-Guest Chemistry in Layered Hydroxides

The layered structure of Copper(2+) iron(2+) hydroxide, characterized by positively charged brucite-like sheets and an interlayer region containing charge-compensating anions and water molecules, facilitates a rich host-guest chemistry. The interactions between the host layers and the guest species are primarily non-covalent, including electrostatic attractions and hydrogen bonds. mdpi.com

The versatility of LDHs as host materials allows for the intercalation of a wide variety of guest anions, ranging from simple inorganic ions to complex organic molecules. rsc.orgresearchgate.net This process of intercalation is a key feature of their chemistry, enabling the modification of their properties and the development of functional materials for applications such as drug delivery, catalysis, and environmental remediation. rsc.orgresearchgate.netmdpi.com The nature and orientation of the intercalated guest molecules are influenced by factors such as the layer charge density and the amount of interlayer water. rsc.org Supramolecular chemistry principles can be applied to control the interactions between multiple guest species within the LDH interlayer, leading to synergistic effects and enhanced material performance. bohrium.com The exfoliation of LDHs into individual nanosheets and their subsequent reassembly is another strategy to create novel host-guest structures. mdpi.com

Hydrogen Bonding Networks and Their Influence on Structure and Stability

Hydrogen bonding plays a critical role in the structure and stability of layered hydroxides like Copper(2+) iron(2+) hydroxide. Extensive hydrogen bonding networks exist between the hydroxyl groups of the brucite-like layers, the interlayer water molecules, and the intercalated anions. nih.govresearchgate.net These networks are crucial for maintaining the structural integrity of the layered arrangement. nih.govacs.org

Charge Transfer Mechanisms and Redox Behavior

The presence of multiple transition metals with variable oxidation states, namely copper and iron, in Copper(2+) iron(2+) hydroxide imparts interesting redox properties and facilitates charge transfer processes. The electronic interactions between the different metal cations can significantly influence the material's catalytic activity. researchgate.net

The introduction of a third metal ion into a binary LDH system can alter the electronic structure and improve conductivity, thereby providing more active sites and facilitating rapid electron transfer. acs.org In electrocatalytic applications, the charge transfer between the catalyst surface and the electrolyte solution is a key step. mdpi.com The redox behavior of the copper and iron species is central to the catalytic mechanism in many reactions. For instance, in oxidation reactions, the metal cations can cycle between different oxidation states, enabling the transfer of electrons. The synergistic effects between copper and iron can lead to enhanced catalytic performance that is not observed in the corresponding single-metal hydroxides. researchgate.net The mechanism of electron transfer in these systems can be complex, involving either inner-sphere or outer-sphere pathways. libretexts.org

Table 2: Redox Properties of Copper and Iron in Hydroxide Systems

Metal Ion Possible Oxidation States Role in Redox Reactions
Copper (Cu) Cu(I), Cu(II), Cu(III) Can act as a catalyst in various oxidation-reduction reactions. The Cu(II)/Cu(I) couple is important in many chemical processes. acs.org

Surface Adsorption Mechanisms and Active Site Identification

The surface of Copper(2+) iron(2+) hydroxide provides active sites for the adsorption of various molecules, which is the initial step in many of its applications, particularly in catalysis and adsorption-based remediation. The adsorption mechanism can involve several types of interactions, including anion exchange, electrostatic attraction, and the formation of surface complexes. researchgate.netmdpi.com

The identification of active sites is crucial for understanding and improving the material's performance. In many catalytic processes involving LDHs, the metal cations (in this case, copper and iron) are considered the primary active sites. rsc.orgchemrxiv.org The surface hydroxyl groups can also play a significant role in adsorption and catalysis. nih.gov The adsorption capacity and selectivity of the material can be influenced by factors such as the pH of the solution, the nature of the adsorbate, and the surface charge of the LDH. proquest.commdpi.com For instance, the adsorption of metal ions from wastewater can occur through ion-exchange, surface precipitation, and binding to active sites on the surface of the iron (hydr)oxides. nih.gov The modification of LDH surfaces, for example, by incorporating carbon quantum dots, can lead to an increase in surface area and the introduction of additional active sites for adsorption. mdpi.com

Thermal Behavior and Phase Transformations of Copper 2+ Iron 2+ Hydroxide 1/1/4 Precursors

Thermal Decomposition Pathways and Resulting Product Phases

The thermal decomposition of copper-iron hydroxide (B78521) precursors is a multi-stage process, typically investigated using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process generally unfolds through several overlapping stages as the temperature increases. mdpi.com

Initial Dehydration: The first stage, occurring at relatively low temperatures (typically below 200°C), involves the removal of physisorbed (surface) and interlayer water molecules. This is an endothermic process that results in a quantifiable mass loss without altering the fundamental layered structure of the hydroxide precursor. researchgate.net

Dehydroxylation and Structural Collapse: As the temperature rises further, typically in the range of 200°C to 400°C, the dehydroxylation of the brucite-like layers occurs. mdpi.comresearchgate.net This critical stage involves the condensation of adjacent hydroxyl (-OH) groups to form water molecules, leading to the collapse of the layered hydroxide structure. researchgate.net This process is also endothermic and is associated with a significant mass loss. researchgate.net For precursors containing interlayer anions like carbonate, their decomposition (decarbonation) may occur concurrently with or subsequent to dehydroxylation, often extending to higher temperatures. mdpi.comresearchgate.net

Formation of Amorphous and Crystalline Phases: Following the structural collapse, an amorphous mixed-metal oxide phase is typically formed. mdpi.com This intermediate phase is a disordered mixture of copper and iron oxides. Upon further heating to higher temperatures, this amorphous material begins to crystallize. The resulting crystalline product phases are dependent on the precursor's stoichiometry and the heating atmosphere. Common phases include tenorite (CuO) and various iron oxides. mdpi.comresearchgate.net In some cases, particularly with high copper content, tenorite (CuO) can precipitate directly. mdpi.com

The general decomposition can be summarized in the following stages:

Temperature Range (approx.)ProcessResulting Products
25 – 200 °CDehydrationRemoval of surface and interlayer water
200 – 400 °CDehydroxylation & Structural CollapseAmorphous mixed oxide phase
> 400 °CCrystallizationCrystalline mixed metal oxides (e.g., CuO, Fe2O3, CuFe2O4)

Conversion to Mixed Metal Oxides, including Spinel Ferrites (e.g., CuFe2O4)

A key application of heating copper-iron hydroxide precursors is the synthesis of spinel ferrites, such as copper ferrite (B1171679) (CuFe2O4), which possess valuable magnetic and catalytic properties. The formation of these complex oxides is the culmination of the thermal decomposition process.

After the initial dehydration and dehydroxylation lead to an amorphous mixture of the constituent metal oxides, further heating provides the necessary energy for solid-state diffusion and atomic rearrangement, leading to the crystallization of the stable spinel ferrite phase. researchgate.net Studies on related Cu-Fe LDH precursors show that the Fe-bearing amorphous phases exhibit high reactivity towards the crystallization of mixed oxide phases. mdpi.com

The formation of pure CuFe2O4 from hydroxide precursors often requires annealing at temperatures of 750–800°C or higher to ensure the complete reaction and crystallization of the spinel structure. researchgate.net X-ray diffraction (XRD) is a primary technique used to confirm the formation of the crystalline CuFe2O4 phase, distinguishing it from simpler oxides like CuO or Fe2O3. researchgate.net The thermal decomposition of layered double hydroxides is a well-established method for producing highly dispersed mixed metal oxides, and by controlling the calcination temperature, the aggregation of these species can be managed to form the desired spinel phases. researchgate.net

Influence of Synthesis Conditions and Stoichiometry on Thermal Stability and Transformation Temperatures

The thermal stability and the specific temperatures at which phase transformations occur are not fixed but are highly dependent on the characteristics of the initial hydroxide precursor. These characteristics are, in turn, controlled by the synthesis conditions and the stoichiometry (the molar ratio of Cu to Fe).

Synthesis Conditions: The method of preparation, such as co-precipitation or hydrothermal synthesis, and parameters like pH, temperature, and aging time, significantly influence the crystallinity, particle size, and structural integrity of the precursor. mdpi.comrsc.org For instance, the synthesis of a well-defined Cu-Fe layered hydroxide can be challenging due to the different precipitation pH ranges of Cu(OH)2 and Fe(OH)3. mdpi.com This can lead to the formation of separate phases rather than a homogeneous mixed hydroxide, which will alter the subsequent thermal decomposition behavior. mdpi.com The use of specific complexing agents or pH-controlled environments can help in synthesizing more homogeneous precursors with predictable thermal properties. rsc.orgrsc.org

Stoichiometry: The molar ratio of copper to iron in the precursor has a direct impact on its thermal behavior. Research on related Cu-Ni-Fe systems demonstrates that as the copper content increases, the major structural transformation associated with the collapse of the layered structure shifts to lower temperatures. mdpi.com For example, a significant collapse of the interlayer space was observed to shift from 200°C down to 100°C as the copper content increased. mdpi.com Similarly, introducing dopant ions can alter the thermal stability; for example, substituting some iron with aluminum has been shown to shift the dehydroxylation peak to a significantly higher temperature. nih.gov

FactorInfluence on Thermal BehaviorExample
Synthesis pH Affects phase purity of the precursorNon-ideal pH can lead to separate Cu(OH)2 and Fe(OH)3 phases, altering decomposition. mdpi.com
Synthesis Temperature Influences crystallinity and structure of precursorHigher synthesis temperatures (e.g., up to 65°C) can enhance the crystallinity of LDH structures. mdpi.com
Cu/Fe Ratio Alters transformation temperaturesIncreasing copper content can lower the temperature of structural collapse. mdpi.com
Dopants Can increase or decrease thermal stabilityDoping with Al can increase the dehydroxylation temperature. nih.gov

Kinetic Studies of Thermal Transformations and Crystal Growth

The thermal decomposition of solids is a complex process that often cannot be described by a single kinetic model. For Cu(OH)2, the decomposition into CuO is a consecutive process that includes:

An Induction Period: An initial slow stage where nucleation of the new phase begins. acs.org

A Main Reaction Stage: Characterized by sigmoidal mass-loss behavior, which can be modeled by surface reaction or phase-boundary controlled reaction models. acs.org

A Final Stage: Often a slower process, which can be associated with the crystal growth of the newly formed oxide phase. acs.org

Kinetic analysis involves fitting the experimental data to various solid-state reaction models (e.g., Avrami-Erofeev, reaction order, diffusion models) to determine the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). researchgate.net For overlapping processes, such as the simultaneous dehydroxylation and decarbonation found in mixed hydroxides, kinetic deconvolution techniques are required to separate and analyze the individual steps. researchgate.netrsc.org

The final stage of the transformation involves the crystal growth of the mixed metal oxide phases, such as CuFe2O4. This process follows the initial nucleation within the amorphous matrix. The kinetics of crystal growth are influenced by temperature, as higher temperatures increase atomic mobility and facilitate the arrangement of atoms into a stable crystal lattice. researchgate.net The study of crystal growth kinetics is crucial for controlling the particle size and crystallinity of the final spinel ferrite product, which in turn determines its magnetic and catalytic performance. researchgate.net

Advanced Catalytic Applications and Mechanisms of Copper 2+ Iron 2+ Hydroxide 1/1/4 and Derived Materials

Photo-Fenton and Advanced Oxidation Processes (AOPs)

Copper(2+) iron(2+) hydroxide (B78521) and its derivatives are effective catalysts in advanced oxidation processes (AOPs), particularly in photo-Fenton systems, for the degradation of persistent organic pollutants. These processes leverage the generation of highly reactive oxygen species to break down complex organic molecules into simpler, less harmful substances.

Fundamental Mechanisms of Organic Pollutant Degradation

The photo-Fenton process is an enhancement of the traditional Fenton reaction, utilizing light to accelerate the regeneration of the ferrous iron catalyst and to generate additional oxidizing species. In systems containing copper(2+) iron(2+) hydroxide, a synergistic effect between copper and iron ions enhances the catalytic activity. The fundamental mechanism involves a series of redox reactions that decompose hydrogen peroxide into hydroxyl radicals (•OH), which are potent, non-selective oxidizing agents.

The core of the Fenton reaction is the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide to produce a hydroxyl radical and a ferric ion (Fe³⁺).

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In the photo-Fenton process, the photoreduction of Fe³⁺ back to Fe²⁺ is accelerated by UV-Vis light, which is a crucial step for the catalytic cycle.

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The presence of copper in the catalyst introduces additional pathways for the generation of reactive species. Copper(II) ions can be reduced to copper(I) ions, which can also react with hydrogen peroxide in a Fenton-like reaction to produce hydroxyl radicals. nih.gov

Cu²⁺ + H₂O₂ → Cu⁺ + •OOH + H⁺ Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

The degradation of organic pollutants (OP) by the generated hydroxyl radicals typically proceeds through mechanisms such as hydrogen abstraction, electrophilic addition to double bonds or aromatic rings, and electron transfer. researchgate.net These initial attacks lead to the formation of organic radical intermediates, which undergo further oxidation, eventually leading to the cleavage of aromatic rings and the formation of smaller organic acids. researchgate.net Complete mineralization results in the conversion of these intermediates into carbon dioxide, water, and inorganic ions. researchgate.net

Table 1: Comparison of Degradation Efficiency for Different Pollutants using Copper-Iron-Based Catalysts

Pollutant Catalyst System Degradation Efficiency (%) Reference
Methylene Blue CuII0.4FeII0.6FeIII2O4 High mdpi.com
Rhodamine B CuIIO High mdpi.com
5-fluorouracil CuMgFe-LDH Significant core.ac.uk
Acetaminophen CuZnFe-LDH Promising core.ac.uk

Generation and Role of Reactive Oxygen Species (ROS) in Catalytic Cycles

In catalytic cycles involving copper(2+) iron(2+) hydroxide, a variety of reactive oxygen species (ROS) are generated, which are the primary agents responsible for the degradation of organic pollutants. researchgate.net The most significant of these is the hydroxyl radical (•OH), but others, such as the superoxide (B77818) radical (•O₂⁻), hydroperoxyl radical (HO₂•), and hydrogen peroxide (H₂O₂), also play important roles. nih.govresearchgate.net

The generation of these species is intricately linked to the redox cycling of the copper and iron ions within the catalyst. nih.gov The presence of both metals creates a system where the reduction of Cu(II) to Cu(I) can be facilitated by reducing agents present in the system or by photo-generated electrons. nih.gov This Cu(I) species can then activate molecular oxygen to produce superoxide radicals.

Cu⁺ + O₂ → Cu²⁺ + •O₂⁻

The superoxide radical can then undergo further reactions to form hydrogen peroxide, which is a key reagent in the Fenton and Fenton-like reactions.

2•O₂⁻ + 2H⁺ → H₂O₂ + O₂

The hydrogen peroxide produced in situ or added externally is then decomposed by both Fe²⁺ and Cu⁺ to generate the highly reactive hydroxyl radicals, as described in the previous section. researchgate.net The hydroxyl radical has a very high standard redox potential, making it capable of oxidizing a wide range of organic molecules at very high reaction rates. mdpi.com

Table 2: Key Reactive Oxygen Species and Their Generation Pathways

Reactive Oxygen Species (ROS) Generation Pathway Role in Degradation
Hydroxyl Radical (•OH) Fenton and Fenton-like reactions (Fe²⁺/H₂O₂, Cu⁺/H₂O₂) Primary oxidant, non-selective degradation of organic pollutants
Superoxide Radical (•O₂⁻) Reduction of molecular oxygen by Cu⁺ Precursor to H₂O₂ and participates in degradation
Hydrogen Peroxide (H₂O₂) Dismutation of superoxide radicals Reactant in Fenton and Fenton-like reactions

Electrocatalysis

Copper(2+) iron(2+) hydroxide and derived materials have emerged as promising, cost-effective electrocatalysts for several key energy-related reactions. Their catalytic activity stems from the synergistic effects between copper and iron, their layered structure, and the ability to facilitate electron transfer and reactant adsorption.

Oxygen Evolution Reaction (OER) Electrocatalysis and Kinetic Enhancement

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries, but it is often limited by its slow kinetics. mdpi.com Copper-iron-based materials have been investigated as efficient OER electrocatalysts. The presence of iron in the copper hydroxide matrix can modulate the electronic structure of the active sites, leading to enhanced catalytic activity.

The mechanism of OER on transition metal hydroxides generally involves the adsorption of hydroxide ions onto the active metal sites, followed by a series of proton-coupled electron transfer steps to form oxygen. The incorporation of iron into the structure of other transition metal hydroxides, such as cobalt or nickel, has been shown to significantly boost OER performance by creating more active sites and facilitating charge transfer. mdpi.comrsc.org While specific data for a 1/1/4 Copper(2+) iron(2+) hydroxide is limited, the principles observed in similar bimetallic hydroxide systems are applicable. The interaction between Cu and Fe sites can optimize the binding energies of OER intermediates (e.g., *OH, *O, *OOH), thereby lowering the overpotential required for the reaction. youtube.com

Kinetic enhancement in these materials is often attributed to the increased electrical conductivity and the creation of a higher number of electrochemically active sites. The synergistic effect between copper and iron can facilitate the oxidation of the metal centers to higher valence states, which are believed to be the active species for OER.

Table 3: OER Performance Metrics for Bimetallic Hydroxide Catalysts

Catalyst Overpotential @ 10 mA/cm² (mV) Tafel Slope (mV/dec) Reference
NaBH₄-treated CoFe catalyst 270 Not Specified mdpi.com
NiFeOH@C1000 Not Specified (Low cell voltage of 1.51 V for full water splitting) Not Specified wpmucdn.com

Hydrogen Evolution Reaction (HER) Electrocatalysis and Proton Adsorption

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting. While precious metals like platinum are the benchmark catalysts for HER, there is a strong drive to develop efficient catalysts from earth-abundant elements. Copper-iron layered double hydroxides (LDHs) have shown significant electrocatalytic activity for HER in alkaline media. sci-hub.se

For instance, a CuFe-LDH grown on nickel foam required an overpotential of 159 mV to achieve a current density of 10 mA/cm² in 1 M NaOH. sci-hub.se This performance was superior to that of NiFe LDH and NiRu LDH. sci-hub.se The enhanced activity of the CuFe-LDH is attributed to higher proton adsorption by copper compared to nickel. sci-hub.se The mechanism in alkaline solution involves the dissociation of water to provide protons for the reaction. The ability of the catalyst surface to effectively adsorb these protons is a key factor in its performance.

The three-dimensional, interconnected structure of these hydroxide materials facilitates electrolyte transport to the active sites and the diffusion of hydrogen gas away from the electrode surface. sci-hub.se The adsorption of hydroxide intermediates also plays a crucial role in the kinetics of the HER in alkaline solutions. researchgate.netrepec.org

Table 4: HER Performance of CuFe-LDH in Alkaline Media

Parameter Value Conditions Reference
Overpotential at 10 mA/cm² 159 mV 1 M NaOH sci-hub.se
Comparison 51 mV lower than NiFe LDH 1 M NaOH sci-hub.se
Comparison 7 mV lower than NiRu LDH 1 M NaOH sci-hub.se

Carbon Dioxide Electroreduction to Value-Added Products

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating CO₂ emissions and storing renewable energy. Copper is a unique catalyst in its ability to convert CO₂ into a significant amount of hydrocarbons and alcohols. nih.gov The presence of hydroxide ions, either in the electrolyte or on the catalyst surface, has been shown to play a crucial role in the CO₂ reduction reaction (CO₂RR) on copper-based electrodes. acs.orgresearchmap.jp

Hydroxide-derived copper (OH/Cu) electrodes have demonstrated excellent performance for CO₂RR. acs.org Surface hydroxide can influence the local reaction environment and the binding of key intermediates, thereby steering the selectivity towards certain products. For example, the coverage of hydroxide on the copper surface has been correlated with the selectivity for methane (B114726) (CH₄) and C₂₊ products like ethylene (B1197577) (C₂H₄) and ethanol (B145695) (C₂H₅OH). acs.orgresearchmap.jp

While specific studies on "Copper(2+) iron(2+) hydroxide (1/1/4)" for CO₂RR are not prevalent, the fundamental role of hydroxide on copper catalysts suggests that such materials could be interesting candidates. The presence of iron could further modify the electronic properties and surface chemistry, potentially influencing the product distribution. The initial step in CO₂ reduction often involves the formation of a surface-adsorbed CO intermediate, and the subsequent hydrogenation or dimerization of this intermediate leads to the various products. researchgate.net The catalyst's ability to stabilize these intermediates is key to achieving high selectivity for desired value-added products.

Table 5: Influence of Hydroxide on CO₂RR Selectivity on Copper Electrodes

Hydroxide Coverage Effect on Product Selectivity Reference
Low Enhances electron transfer, may favor certain products researchmap.jp
High Induces production of C₂₊ products researchmap.jp
Controlled Can achieve high Faradaic efficiency for CH₄ (78%) or C₂₊ (71%) acs.orgresearchmap.jp

Heterogeneous Catalysis in Organic Transformations

Copper(2+) iron(2+) hydroxide (1/1/4) and its derived materials, particularly those with a layered double hydroxide (LDH) structure, have emerged as versatile heterogeneous catalysts in a variety of organic transformations. The unique combination of copper and iron within the hydroxide matrix allows for synergistic effects that can enhance catalytic activity, selectivity, and stability.

Investigation of Reaction Pathways and Selectivity (e.g., Kinugasa Reaction, Azide-Alkyne Cycloaddition)

Kinugasa Reaction: The Kinugasa reaction, a copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone, is a direct and atom-economical method for synthesizing β-lactams, which are crucial structural motifs in many antibiotics. researchgate.netorganicreactions.org While the reaction is traditionally catalyzed by homogeneous copper(I) salts, heterogeneous catalysts are sought after for their ease of separation and recyclability. The reaction proceeds through a cascade process involving the formation of a copper acetylide, 1,3-dipolar cycloaddition onto the nitrone, and subsequent rearrangement to form the β-lactam ring. organicreactions.org The stereoselectivity of the reaction, typically favoring the cis-substituted product, is a key aspect of this transformation. organicreactions.org Although specific studies detailing the use of Copper(2+) iron(2+) hydroxide (1/1/4) in the Kinugasa reaction are not extensively documented, the fundamental role of copper in this reaction suggests the potential for such materials to be effective catalysts. The presence of iron could potentially modulate the electronic properties of the copper active sites, thereby influencing the reaction's efficiency and stereoselectivity.

Azide-Alkyne Cycloaddition (AAC): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.comnih.gov Heterogeneous copper-based catalysts are of significant interest to circumvent the issue of copper contamination in the final products. organic-chemistry.org Research has demonstrated the effectiveness of Cu/Fe bimetallic systems and Cu(II)Fe(III)-layered double hydroxides in catalyzing the AAC reaction. organic-chemistry.org In these systems, iron serves not only as a support but also as a redox scavenger, which helps to reduce copper contamination in the triazole products. organic-chemistry.orgorganic-chemistry.org The catalyst can often be easily separated from the reaction mixture using a magnetic field and can be recycled multiple times without a significant loss of activity. organic-chemistry.org The reaction pathway is believed to involve the in-situ reduction of Cu(II) to the active Cu(I) species, which then facilitates the cycloaddition. mdpi.com The use of a Cu/Fe bimetallic catalyst has been shown to yield various triazoles in high yields (up to 98%) with significantly reduced copper content in the final product. organic-chemistry.org

Table 1: Performance of a Cu/Fe Bimetallic Catalyst in Azide-Alkyne Cycloaddition
ReactantsProductYield (%)Copper Content in Product (ppm)Reference
Benzyl azide (B81097) + Phenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole9851 organic-chemistry.org
(Azidomethyl)benzene + 1-Ethynyl-4-methoxybenzene1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole95- organic-chemistry.org

Hydrogenation Reactions (e.g., CO Hydrogenation, Glycerol (B35011) Hydrogenolysis)

CO Hydrogenation: The hydrogenation of carbon monoxide (CO), a key component of syngas, is a fundamental process for the production of valuable chemicals and fuels. Copper-iron based catalysts, often derived from layered double hydroxides, have shown promise in this area. nih.govbohrium.comresearchgate.net The addition of copper to iron-based catalysts can significantly enhance their activity and influence product selectivity. mdpi.comnih.gov In CO₂ hydrogenation, which often proceeds via a CO intermediate, Cu-Fe catalysts can direct the reaction towards the formation of hydrocarbons. nih.govbohrium.commdpi.com The presence of copper facilitates the reduction of iron oxides to their active phases. nih.gov The product distribution in CO hydrogenation over Cu-Fe catalysts can be tuned by adjusting the catalyst composition and reaction conditions. For instance, the incorporation of iron into copper-based LDH-derived oxides has been shown to shift the selectivity from methane and CO towards higher hydrocarbons (C₂+). bohrium.commdpi.com

Glycerol Hydrogenolysis: The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals such as 1,2-propanediol is a significant area of research. Copper-based catalysts are known to be effective for the hydrogenolysis of glycerol due to their high selectivity towards the desired C-O bond cleavage. Materials derived from copper-containing hydrotalcites, including those incorporating iron, have been investigated for this reaction. researchgate.net The catalytic performance is influenced by factors such as the catalyst's basicity and the dispersion of copper particles. While specific data for a 1:1:4 copper-iron hydroxide is limited, studies on related Cu-Fe containing catalysts provide insights into their potential. For example, catalysts derived from CuZnFe hydrotalcite-like compounds have been evaluated for glycerol hydrogenolysis, demonstrating the tunability of product selectivity. researchgate.net The reaction pathway generally involves the dehydration of glycerol to acetol, followed by the hydrogenation of acetol to 1,2-propanediol.

Table 2: Catalytic Performance in Glycerol Hydrogenolysis over a CuZnFe-derived Catalyst
CatalystGlycerol Conversion (%)1,2-Propanediol Selectivity (%)Reaction ConditionsReference
CuZnFe-HTLC derived68.9-220°C, 11 h researchgate.net

Catalytic Aspects in Environmental Remediation

The unique structural and chemical properties of Copper(2+) iron(2+) hydroxide (1/1/4) and related layered double hydroxides make them highly effective materials for environmental remediation, particularly for the removal of contaminants from aqueous systems.

Adsorption-Catalysis Synergies for Contaminant Removal from Aqueous Systems

Copper-iron hydroxides, especially in their LDH form, exhibit a remarkable synergy between adsorption and catalysis, which enhances their efficiency in removing organic pollutants from water. These materials possess a high surface area and tunable interlayer spacing, which allows for the effective adsorption of contaminant molecules. Following adsorption, the catalytically active copper and iron sites can promote the degradation of the pollutants into less harmful substances. This dual-functionality is particularly advantageous for the treatment of industrial wastewater containing recalcitrant organic dyes and other pollutants. The catalytic degradation process is often initiated by the generation of reactive oxygen species.

Mechanistic Studies of Heavy Metal Ion Adsorption on Hydroxide Surfaces

Copper-iron layered double hydroxides have demonstrated high efficacy in the removal of heavy metal ions such as Cu(II), Pb(II), and Cd(II) from aqueous solutions. nih.govnih.govresearchgate.netnih.gov The mechanism of adsorption is multifaceted and involves several processes:

Surface Precipitation: At appropriate pH values, metal ions can precipitate as hydroxides on the surface of the LDH. nih.gov

Surface Complexation: The hydroxyl groups on the surface of the hydroxide layers can form complexes with the heavy metal ions. nih.govresearchgate.net

Isomorphic Substitution: Heavy metal cations can replace the divalent cations (e.g., Cu²⁺) within the brucite-like layers of the LDH structure. nih.gov

Interlayer Anion Exchange: For anionic heavy metal species, adsorption can occur through the exchange with the anions present in the interlayer region of the LDH.

The adsorption capacity of these materials can be significantly high. For instance, a magnetic MgAl-LDH composite has shown maximum adsorption capacities of 386.1 mg/g for Cd(II), 359.7 mg/g for Pb(II), and 192.7 mg/g for Cu(II). researchgate.net The kinetics of the adsorption process are often well-described by the pseudo-second-order model, indicating that chemisorption is a rate-limiting step. researchgate.netnih.gov Isotherm studies, frequently fitting the Langmuir model, suggest that the adsorption occurs on a homogeneous surface, forming a monolayer of the adsorbate. researchgate.netnih.gov

Table 3: Adsorption Capacities of LDH-based Materials for Heavy Metal Ions
AdsorbentHeavy Metal IonMaximum Adsorption Capacity (mg/g)Adsorption MechanismReference
Magnetic MgAl-LDH/Carbon CompositeCd(II)386.1Precipitation, Surface Complexation, Electrostatic Attraction researchgate.net
Magnetic MgAl-LDH/Carbon CompositePb(II)359.7Precipitation, Surface Complexation, Electrostatic Attraction researchgate.net
Magnetic MgAl-LDH/Carbon CompositeCu(II)192.7Precipitation, Surface Complexation, Electrostatic Attraction researchgate.net
Mg-Fe LDH/ligand nanocompositeCu(II)425- nih.gov

Theoretical Modeling and Computational Studies of Copper 2+ Iron 2+ Hydroxide 1/1/4

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the geometric and electronic structures of materials from first principles. For a compound like Copper(2+) iron(2+) hydroxide (B78521) (1/1/4), these calculations can provide invaluable insights into bond lengths, bond angles, lattice parameters, and the distribution of electrons, which in turn govern its physical and chemical properties.

Studies on related Cu-Fe layered double hydroxides (LDHs) have utilized DFT to investigate their structural stability and electronic characteristics. For instance, in simulations of ZnAl-LDHs, a similar class of materials, DFT has been employed to study the effects of doping with elements like copper, revealing that such modifications can alter the charge density distribution and create new active centers. Defect engineering, such as the introduction of oxygen vacancies, can also be modeled to understand its impact on the electronic structure and photocatalytic activity.

The electronic properties, such as the density of states (DOS) and band structure, can be calculated to determine if the material behaves as a metal, semiconductor, or insulator. For instance, calculations on copper ferrite (B1171679) (CuFe2O4) have shown that its electronic and magnetic properties are highly dependent on the distribution of copper ions within the crystal lattice. Similar investigations for Copper(2+) iron(2+) hydroxide (1/1/4) would be crucial in predicting its conductivity and potential applications in electronics and spintronics. The choice of exchange-correlation functional (e.g., PBE, B3LYP) and basis sets is critical in obtaining accurate results that correlate well with experimental data.

Table 1: Representative Parameters from DFT Calculations on Related Cu-Fe Systems
SystemComputational MethodCalculated ParameterValueReference
CuFe₂O₄DFTLattice Constant (a)~8.380 Å researchgate.net
CuFe₂O₄DFTActivation Energy (ΔE)0.01 eV researchgate.net
ZnAl-LDH (Cu-doped)DFTBand Gap NarrowingObserved mdpi.com
Specularite (001) with Cu(OH)₂ adsorptionDFT (GGA-PW91)Adsorption Energy-1.78 eV mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes such as diffusion, phase transitions, and interactions at interfaces. A crucial component for accurate MD simulations of novel materials is the development of a reliable force field, which describes the potential energy of the system as a function of its atomic coordinates.

For the Cu-O-H system, a reactive force field (ReaxFF) has been developed to enable large-scale simulations of copper oxide/water and copper ion/water interactions. nih.gov This force field was parameterized using data from quantum mechanics calculations and validated against experimental results for properties like the Cu/water coordination and Jahn-Teller distortion in hydrated copper ion clusters. nih.gov Such a force field could be extended to include iron to simulate the dynamic behavior of Copper(2+) iron(2+) hydroxide (1/1/4).

MD simulations would be particularly useful in understanding the interactions of this compound with its environment, for example, at the interface with water or other solvents. This is critical for applications in areas like catalysis and corrosion. For instance, MD simulations have been used to investigate the corrosion inhibition of ferrous metals by studying the adsorption and orientation of inhibitor molecules on the metal surface. mdpi.com Similar simulations could predict the stability of Copper(2+) iron(2+) hydroxide (1/1/4) in aqueous environments and its propensity for ion exchange.

Table 2: Key Aspects of Molecular Dynamics Simulations for Hydroxide and Oxide Systems
Simulation FocusKey Parameters InvestigatedRelevance to Copper(2+) Iron(2+) Hydroxide (1/1/4)Reference
Cu²⁺/water interactionsRadial distribution function, coordination number, Jahn-Teller distortionUnderstanding hydration and behavior in aqueous solutions nih.gov
Corrosion inhibition on ferrous metalsAdsorption energy, binding energy, inhibitor orientationAssessing stability and potential for protective coatings mdpi.com
Fluid behavior in nanoporesDensity, viscosity, saturation pressurePredicting behavior in confined environments

Thermodynamic Modeling of Phase Stability, Solubility, and Precipitation Phenomena

Thermodynamic modeling is essential for predicting the stability of different phases of a material under various conditions of temperature, pressure, and chemical composition. The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for this purpose, and it has been applied to the Cu-Fe-O system. researchgate.netuq.edu.au Such models are developed by critically assessing available experimental data and using thermodynamic formalisms, like the Compound Energy Formalism for solid solutions, to describe the Gibbs energy of each phase. researchgate.netuq.edu.au

These models can be used to construct phase diagrams that show the stability regions of different copper-iron oxides, which would be analogous to understanding the stability of Copper(2+) iron(2+) hydroxide (1/1/4) relative to its constituent oxides and hydroxides. For instance, thermodynamic investigations of the Cu-Fe-O system have been crucial for applications in copper smelting and converting. uq.edu.au

Furthermore, thermodynamic modeling can be used to predict the solubility of metal hydroxides as a function of pH. mdpi.comresearchgate.netlibretexts.orgresearchgate.net The solubility product constants (Ksp) for individual hydroxides like Cu(OH)₂ and Fe(OH)₂ are known, and models can be developed to predict the solubility of the mixed hydroxide in aqueous solutions. mdpi.comresearchgate.netlibretexts.orgresearchgate.net This is particularly important for environmental applications and in understanding its precipitation from solutions containing both copper and iron ions.

Table 3: Thermodynamic Data for Related Hydroxide Compounds
CompoundPropertyValueReference
Cu(OH)₂-log(Ksp)18.6 mdpi.com
Fe(OH)₃-log(Ksp)37.4 mdpi.com
CuFeO₂Phase StabilityModeled as a stoichiometric phase in Cu-Fe-O system researchgate.net
CuFe₂O₄Phase StabilityModeled with compound energy formalism in Cu-Fe-O system researchgate.net

Computational Elucidation of Reaction Mechanisms in Catalytic Processes

The potential catalytic activity of Copper(2+) iron(2+) hydroxide (1/1/4) can be investigated using computational methods, primarily DFT. These calculations can elucidate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experiments alone. The synergistic effects between copper and iron in mixed-oxide catalysts have been observed to enhance catalytic activity in various reactions. nih.gov

Computational studies can map the entire catalytic cycle for a given reaction. This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their corresponding energies. The activation energy barrier for each elementary step can be determined, allowing for the identification of the rate-determining step.

For example, DFT has been used to study the catalytic mechanism of Cu-catalyzed C-H hydroxylation/C-S coupling reactions, where a catalyst cycle involving proton abstraction, oxidative addition, and reductive elimination was proposed. nih.gov In the context of heterogeneous catalysis, studies on Cu-Al layered double hydroxides have elucidated the mechanism of catalytic ozonation, highlighting the role of surface hydroxyl groups in the process. acs.org Similar computational approaches could be applied to understand the potential catalytic activity of Copper(2+) iron(2+) hydroxide (1/1/4) in oxidation, reduction, or other chemical transformations.

Table 4: Examples of Computational Studies on Catalytic Mechanisms of Cu-Fe Systems
Catalytic System/ReactionComputational MethodKey FindingsReference
Cu-catalyzed C-H hydroxylation/C-S couplingDFTProposed catalyst cycle involving Cu(I) and Cu(III) intermediates. nih.gov
Catalytic ozonation by Cu-Al LDHsKinetic Modeling and DFTSurface hydroxyl groups are key active sites for ozone decay and organic oxidation. acs.org
Cytochrome c oxidase (heme-copper)DFTElucidation of the role of copper and iron centers in the catalytic cycle of oxygen reduction. nih.gov

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